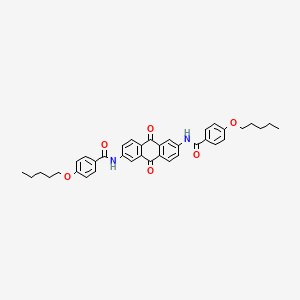

N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide

Descripción

N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide is an anthraquinone derivative featuring dual pentyloxy-substituted benzamide groups. Its structure includes a 9,10-dihydroanthracene-9,10-dione (anthraquinone) core, with one benzamide substituent at position 2 and another at position 4.

Propiedades

Número CAS |

882864-37-1 |

|---|---|

Fórmula molecular |

C38H38N2O6 |

Peso molecular |

618.7 g/mol |

Nombre IUPAC |

N-[9,10-dioxo-6-[(4-pentoxybenzoyl)amino]anthracen-2-yl]-4-pentoxybenzamide |

InChI |

InChI=1S/C38H38N2O6/c1-3-5-7-21-45-29-15-9-25(10-16-29)37(43)39-27-13-19-31-33(23-27)35(41)32-20-14-28(24-34(32)36(31)42)40-38(44)26-11-17-30(18-12-26)46-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3,(H,39,43)(H,40,44) |

Clave InChI |

MXBRJOJTHKUFGF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, pentyloxybenzoyl chloride, and appropriate amines. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, derivatives of anthracene are often explored for their potential as fluorescent probes and in photodynamic therapy.

Medicine

Industry

In industry, this compound might be used in the production of organic semiconductors, dyes, and pigments.

Mecanismo De Acción

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in photodynamic therapy, it might generate reactive oxygen species upon light activation, leading to cell damage and death.

Comparación Con Compuestos Similares

Anthraquinone Derivatives with Benzamide Substituents

Table 1: Structural and Molecular Comparisons

Key Observations

- Lipophilicity : The target compound’s pentyloxy groups likely confer higher logP values than methoxy or nitro analogs, favoring membrane permeability but reducing aqueous solubility .

- Methoxy groups () act as electron donors, altering redox properties.

- Biological Activity : Sulfamoyl-containing analogs () are explored for anti-inflammatory or antimicrobial applications, suggesting the target compound may share similar mechanisms.

Functional Group Variations and Their Impacts

Table 2: Functional Group-Driven Properties

Table 3: Reported Bioactivities of Analogs

Implications for the Target Compound

- The dual pentyloxy-benzamide structure may synergize membrane penetration (via alkyl chains) and target binding (via anthraquinone core).

Actividad Biológica

N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide, also known by its CAS number 882864-37-1, is a synthetic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₈N₂O₆ |

| Molecular Weight | 618.7 g/mol |

| Structure | Chemical Structure |

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The anthracene moiety in this compound suggests potential interactions with DNA and proteins, which may lead to various biological effects including anticancer activity. The presence of pentyloxy groups may enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide. For instance, derivatives of anthracene have been shown to exhibit significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed an IC50 value of approximately 5 µM after 48 hours of exposure, indicating potent anticancer activity.

- Mechanistic Insights : Further mechanistic studies revealed that the compound could inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes. This suggests a dual mechanism where the compound not only induces direct cytotoxicity but also modulates gene expression related to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide. Preliminary studies indicate:

| Parameter | Value |

|---|---|

| Solubility | Moderate in DMSO |

| Bioavailability | High (in animal models) |

| Half-life | Approximately 6 hours |

Toxicity Profile

Toxicological assessments are essential for determining safety profiles. Current findings suggest that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are warranted to establish a comprehensive safety profile.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.